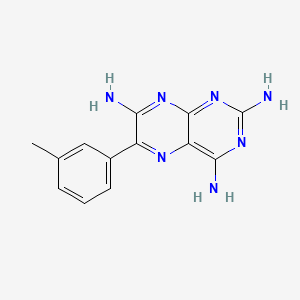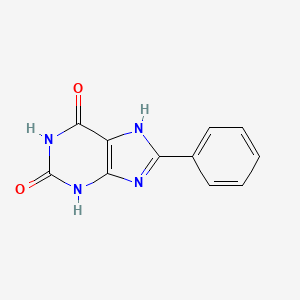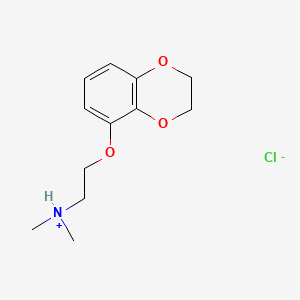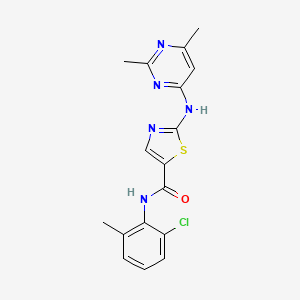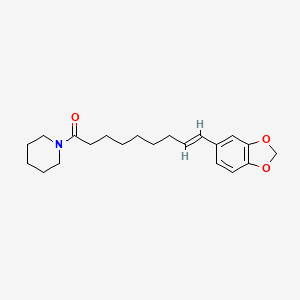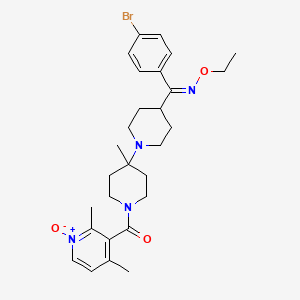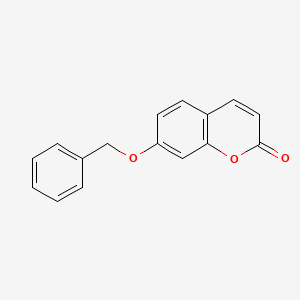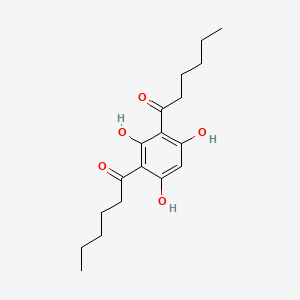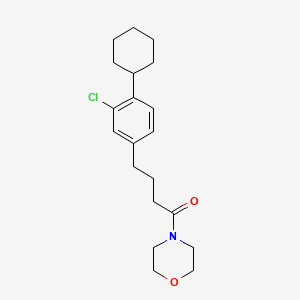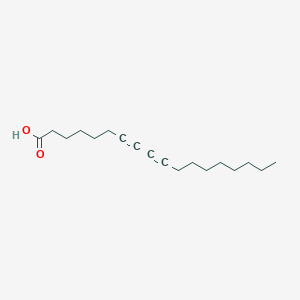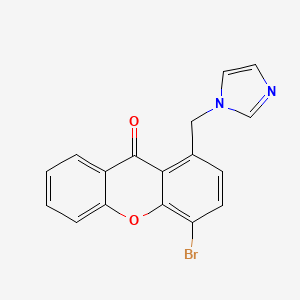
BTA-188
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BTA 188 is a synthetic compound belonging to the class of benzoxazole and benzothiazole derivatives. It is known for its significant antiviral activity, particularly against rhinoviruses . The compound is characterized by its molecular formula C21H28N4O2 and a molecular weight of 368.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BTA 188 involves the formation of benzoxazole and benzothiazole rings. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing benzoxazole and benzothiazole derivatives typically involve the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for BTA 188 are not publicly disclosed. Generally, the production of such compounds on an industrial scale involves optimizing the synthetic route for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
BTA 188 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert BTA 188 into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxazole or benzothiazole derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
BTA 188 has several scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of benzoxazole and benzothiazole derivatives.
Biology: Investigated for its antiviral properties, particularly against rhinoviruses.
Medicine: Potential therapeutic applications due to its antiviral activity.
Industry: Used in the development of antiviral agents and other pharmaceutical applications.
Mechanism of Action
BTA 188 exerts its antiviral effects by inhibiting the replication of rhinoviruses. The compound binds to specific molecular targets on the viral capsid, preventing the virus from attaching to and entering host cells. This inhibition disrupts the viral life cycle and reduces viral load .
Comparison with Similar Compounds
Similar Compounds
Pirodavir: Another antiviral compound with activity against rhinoviruses.
Vapendavir: A clinically evaluated homolog with similar antiviral properties.
Merimepodib: An antiviral compound targeting similar pathways.
Uniqueness
BTA 188 is unique due to its potent antiviral activity and oral bioavailability. Its specific molecular structure allows for effective binding to viral capsids, making it a valuable compound in antiviral research .
Properties
CAS No. |
314062-80-1 |
|---|---|
Molecular Formula |
C21H28N4O2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(E)-N-ethoxy-1-[4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]phenyl]methanimine |
InChI |
InChI=1S/C21H28N4O2/c1-3-27-22-16-19-5-7-20(8-6-19)26-15-12-18-10-13-25(14-11-18)21-9-4-17(2)23-24-21/h4-9,16,18H,3,10-15H2,1-2H3/b22-16+ |
InChI Key |
LNKHWGSSSPTTHB-CJLVFECKSA-N |
Isomeric SMILES |
CCO/N=C/C1=CC=C(C=C1)OCCC2CCN(CC2)C3=NN=C(C=C3)C |
Canonical SMILES |
CCON=CC1=CC=C(C=C1)OCCC2CCN(CC2)C3=NN=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




